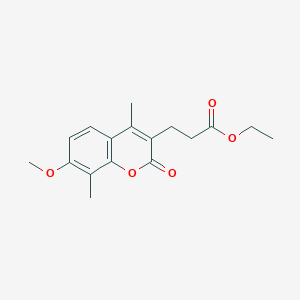

Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate

Description

Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate is a chromene-derived compound characterized by a 2-oxochromen-3-yl core substituted with methoxy (7-position), methyl (4- and 8-positions), and an ethyl propanoate side chain. Chromenes are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-5-21-15(18)9-7-13-10(2)12-6-8-14(20-4)11(3)16(12)22-17(13)19/h6,8H,5,7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSNCQZIQKWYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromene-3-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate exhibits significant antioxidant properties. Studies have shown that compounds with similar chromenone structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases like cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

Research indicates that derivatives of chromenone compounds possess anti-inflammatory properties. Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

3. Anticancer Potential

Preliminary studies suggest that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis, warranting further investigation into its therapeutic potential in oncology .

Agricultural Applications

1. Pesticidal Properties

Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate has been evaluated for its pesticidal properties. Compounds with similar structures have shown efficacy against various pests, indicating potential use as a natural pesticide in sustainable agriculture .

2. Plant Growth Regulation

Research into plant growth regulators has highlighted the role of chromenone derivatives in enhancing plant growth and yield. Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate may serve as a bio-stimulant, promoting root development and overall plant health .

Material Science Applications

1. Polymer Synthesis

The unique chemical structure of ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate allows it to be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could improve mechanical strength and thermal stability .

2. Coatings and Films

Due to its chemical stability and potential UV-blocking properties, this compound can be explored for use in coatings and films. These applications are particularly relevant in developing protective coatings for various surfaces .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The chromone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

Key Analogues Identified:

The following structurally related compounds (Table 1) highlight variations in substituents, molecular weight, and properties:

Table 1. Comparative Analysis of Ethyl 3-(7-Methoxy-4,8-Dimethyl-2-Oxochromen-3-Yl)Propanoate and Analogues

| Compound Name (Substituents) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Key Structural Differences |

|---|---|---|---|---|---|

| Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate (Target) | C₁₈H₂₀O₅ | 316.35* | ~2.5* | 5 | Baseline structure with methoxy and methyl groups. |

| Ethyl 3-(7-{[4-(tert-butyl)phenyl]methoxy}-4,8-dimethyl-2-oxochromen-3-yl)propanoate [1] | C₂₇H₃₂O₅ | 436.55 | 5.1 | 5 | tert-Butyl benzyloxy group at 7-position. |

| Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxochromen-3-yl}propanoate [4] | C₂₄H₂₆O₆ | 410.47 | 4.2 | 6 | 3-Methoxybenzyloxy group at 7-position. |

| Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate [5] | C₁₈H₂₂O₅ | 318.40 | 3.1 | 5 | Propoxy group at 7-position; lacks 8-methyl. |

| Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate [6] | C₁₈H₂₁ClO₅ | 352.80 | 3.8 | 5 | Chloro at 6-position; propoxy at 7-position. |

| Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate [8] | C₂₆H₂₃ClO₅ | 450.91 | 6.0* | 5 | Naphthalen-2-ylmethoxy at 7-position; chloro. |

Detailed Comparative Analysis

Substituent Effects on Lipophilicity (XLogP3)

- Target Compound : Estimated XLogP3 ~2.5 (moderate lipophilicity). Methoxy and methyl groups balance hydrophobicity and polarity.

- 3-Methoxybenzyloxy Derivative [4] : XLogP3 = 4.2. The additional methoxy on the benzyl group moderately enhances lipophilicity compared to the target compound .

- Chloro-Propoxy Derivative [6] : XLogP3 = 3.6. Chlorine’s electron-withdrawing effect increases polarity but is offset by the propoxy group, resulting in intermediate lipophilicity .

- Naphthalenylmethoxy Derivative [8] : XLogP3 ~6.0. The naphthalene ring drastically enhances hydrophobicity, likely impacting biodistribution and metabolic stability .

Molecular Weight and Steric Effects

- The target compound (MW 316.35) is smaller than analogues with bulky substituents (e.g., [1] at 436.55 g/mol). Lower molecular weight may improve bioavailability and diffusion rates.

Hydrogen Bonding and Polarity

- All compounds share 5 hydrogen bond acceptors (ester carbonyl, chromene oxygen, and substituent ethers). The 3-methoxybenzyloxy derivative [4] has an additional methoxy group, increasing hydrogen bond acceptors to 6, which may enhance solubility or protein interactions .

Electronic Effects

- tert-Butyl group in [1] : Electron-donating tert-butyl group may stabilize positive charges or influence π-π stacking in aromatic systems .

Biological Activity

Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate is a synthetic compound belonging to the chromone family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C17H20O5

- CAS Number : 858746-28-8

- Structure : The compound features a chromone core with methoxy, methyl, and ethyl ester substituents, contributing to its unique biological properties.

The biological activity of Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound can modulate the activity of enzymes involved in oxidative stress and inflammation pathways. Its chromone structure allows it to act as a competitive inhibitor or an allosteric modulator of specific enzymes.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways that lead to anti-inflammatory and antioxidant effects. The specific molecular targets are still under investigation but may include kinases and transcription factors involved in inflammatory responses.

Biological Activities

Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate has shown promising biological activities in several studies:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is vital for protecting cells from oxidative damage.

Anti-inflammatory Effects

Studies have demonstrated that Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate can reduce inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes.

Antimicrobial Properties

Some investigations have reported antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX and cytokine production | |

| Antimicrobial | Activity against bacterial and fungal strains |

Case Studies

-

Antioxidant Study :

A study evaluated the antioxidant capacity of Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to controls, suggesting its efficacy as an antioxidant agent. -

Anti-inflammatory Research :

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to untreated groups. This study highlights its potential for therapeutic use in inflammatory diseases. -

Antimicrobial Efficacy :

A series of tests against common pathogens showed that the compound inhibited growth at concentrations as low as 50 µg/mL for certain bacterial strains. This positions Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate as a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the methoxy group (δ ~3.8–4.0 ppm in ¹H) and carbonyl signals (δ ~160–180 ppm in ¹³C) are critical for chromene ring validation .

- IR Spectroscopy : Identify ester carbonyl (~1740 cm⁻¹) and chromenone C=O (~1680 cm⁻¹) stretching frequencies.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the ester and chromene backbone.

Q. How can synthetic routes for this compound be optimized for yield and purity?

- Methodology :

- Catalyst Selection : Palladium-based catalysts (e.g., PdCl₂(dppf)) under inert atmospheres improve coupling efficiency in chromene synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 0.67 hours in ) compared to traditional heating.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates.

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for dust/particulate protection .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste Disposal : Collect organic waste separately to prevent environmental contamination via drainage systems .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity (e.g., hydrolysis rates) be resolved?

- Methodology :

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variables.

- Computational Modeling : Apply density functional theory (DFT) to predict hydrolysis pathways of the ester group under acidic/basic conditions .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., ethyl 3-(4-methoxyphenyl)propanoate ) to identify substituent effects.

Q. What strategies are effective for synthesizing derivatives via functional group transformations?

- Methodology :

- Oxidation/Reduction : Use KMnO₄ in acetone to oxidize the chromene ring’s methyl groups to carboxylic acids or LiAlH₄ to reduce the ester to a primary alcohol .

- Halogenation : Treat with SOCl₂ to replace hydroxyl groups with chlorine, enabling nucleophilic substitutions .

- Protection/Deprotection : Temporarily shield reactive sites (e.g., methoxy groups) using trimethylsilyl chloride during multi-step syntheses.

Q. How can the compound’s biological activity be systematically assessed?

- Methodology :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorometric substrates to measure IC₅₀ values.

- Metabolic Pathway Mapping : Radiolabel the compound (e.g., ¹⁴C at the ethyl group) and track metabolites via LC-MS in hepatic microsomes .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2) to evaluate apoptotic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.